molecular formula C12H7ClS2 B8409994 Chlorothianthrene

Chlorothianthrene

Cat. No. B8409994
M. Wt: 250.8 g/mol
InChI Key: NTANEBWQKLWOQD-UHFFFAOYSA-N
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Patent
US03989715

Procedure details

Twenty parts of thianthrene dissolved in 142 parts of monochlorotoluene (a commercial mixture of about 50 percent ortho- and 50 percent para-chlorotoluene) were charged to a batch type stirred tank reactor together with 0.2 part of SbCl3. Chlorine was fed to the reaction mixture at about 0.35 parts/min. for a 4 hour period. The mixture was then cooled and 14.5 parts of chlorothianthrene were obtained which had 68.03 percent 2,3,7,8 -tetrachlorothianthrene. Part of this sample was recrystallized from tetrahydrofuran to produce 95.3 percent 2,3,7,8-tetrachlorothianthrene, melting point 250°-255° C. Another 3.7 parts were recovered as a second crop from the mother liquor, giving a total yield of 19.2 parts of chlorothianthrene. This second crop was low melting with 43.25 percent of the 2,3,7,8 -isomer indicating that the composition was a mixture of 2-chloro-, 2,7-dichloro-, and other isomers with 2,3,7,8-tetrachlorothianthrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
SbCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[S:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Cl:15]Cl>ClC1C=CC(C)=CC=1>[Cl:15][C:11]1[C:12]2[S:13][C:14]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[S:6][C:7]=2[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3SC12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=C(C=C1)C
Step Two
Name
SbCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged to a batch type
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=CC=2SC3=CC=CC=C3SC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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